(2,3-Dihydro-1H-inden-2-YL)methanol
Overview
Description
“(2,3-Dihydro-1H-inden-2-YL)methanol” is a chemical compound with the molecular formula C10H12O . It has a molecular weight of 148.20200 . The compound is typically in the form of a powder .
Synthesis Analysis
There are several methods for synthesizing compounds similar to “this compound”. One efficient procedure involves the synthesis of 2, 3-dihydro-1H-indene-1-methanamines from corresponding 4-nitro-3-phenylbutanoic acid in satisfactory yields .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H14O/c1-11(8-12)6-9-4-2-3-5-10(9)7-11/h2-5,12H,6-8H2,1H3 .Scientific Research Applications
Synthesis Implications
The chemical compound (2,3-Dihydro-1H-inden-2-yl)methanol has been studied in various contexts of chemical synthesis. For instance, it has been identified as a main band impurity in the synthesis of Varenicline®, a medication used for smoking cessation (Busch et al., 2008). This discovery was significant in understanding and refining the production process of the drug. In another research, a derivative of this compound, phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanol, was synthesized and its structure established using X-ray crystallography, providing insights into the formation mechanisms and stabilization energy of the compound (Anga et al., 2014).
Catalytic Applications
Research has shown that this compound derivatives are used in various catalytic processes. For example, a study by Tsukamoto et al. (2007) described the palladium(0)-catalyzed synthesis of 1H-indenes, which are biologically significant compounds, using this compound derivatives (Tsukamoto et al., 2007). This method allows for the preparation of unsymmetrically substituted 1H-indenes, showcasing the compound's utility in creating diverse chemical structures.
Electrochemical Studies
The electrochemical properties of this compound and its derivatives have also been a subject of study. Riahi et al. (2008) conducted a detailed study on the electrode potential of a derivative of this compound, demonstrating the compound's relevance in understanding redox reactions and electrochemical behaviors (Riahi et al., 2008).
Biological Applications
Although not directly related to this compound, studies on structurally related compounds reveal their potential in biological applications. For instance, derivatives of similar indene compounds have been studied for their antimicrobial activities, showcasing the broader scope of indene derivatives in the field of medicinal chemistry (Kawde et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which are structurally similar, are known to interact with their targets leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives have been shown to influence a broad range of biochemical pathways due to their interaction with multiple receptors .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Properties
IUPAC Name |
2,3-dihydro-1H-inden-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8,11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVJTHHSGWAIOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281573 | |
Record name | 2-Indanmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5445-45-4 | |
Record name | 2-Hydroxymethylindane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Indanmethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22042 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Indanmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1H-inden-2-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Hydroxymethylindane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/425V2UFV9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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